Molecular Weight Differentiation: 2H-Pyrrolo[3,2-d]oxazole vs. 4H-Pyrrolo[3,2-d]thiazole
The molecular weight of 2H-pyrrolo[3,2-d]oxazole (108.10 g/mol) is significantly lower than that of its sulfur-containing analog, 4H-pyrrolo[3,2-d]thiazole (124.17 g/mol). This 14.9% increase in mass for the thiazole is due to the replacement of an oxygen atom with a sulfur atom [1]. Lower molecular weight is a desirable property in drug discovery, as it generally correlates with better permeability and oral bioavailability, according to Lipinski's Rule of Five. For researchers seeking to minimize molecular weight while retaining a fused bicyclic core, 2H-pyrrolo[3,2-d]oxazole offers a distinct advantage over the thiazole analog .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 108.10 g/mol |
| Comparator Or Baseline | 4H-Pyrrolo[3,2-d]thiazole: 124.17 g/mol |
| Quantified Difference | 14.9% increase (16.07 g/mol) |
| Conditions | Standard atomic mass calculations |
Why This Matters
Lower molecular weight enhances the likelihood of favorable ADME properties, a key differentiator for hit-to-lead optimization in medicinal chemistry.
- [1] Chemsrc. 2H-Pyrrolo[3,2-d]oxazole. CAS 140468-76-4. Accessed 2024. View Source
